4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one” is a complex organic molecule. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is fused to a benzene ring with a fluorobenzyl substituent. The molecule also contains a pyrrolidin-2-one group, which is a type of gamma-lactam, a subclass of lactams .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole ring fused to a benzene ring with a fluorobenzyl substituent, and a pyrrolidin-2-one group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the benzimidazole and pyrrolidin-2-one groups, as well as the fluorobenzyl substituent . For example, the benzimidazole group might undergo electrophilic substitution reactions, while the pyrrolidin-2-one group might participate in nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and pyrrolidin-2-one groups might confer basicity, while the fluorobenzyl substituent might influence its lipophilicity .Wissenschaftliche Forschungsanwendungen
Pharmacological Research Applications
Compounds with structural similarities have been investigated for their pharmacological properties, particularly as receptor antagonists. For example, the preclinical pharmacology of CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B antagonist, was studied to develop a translational approach for dose selection in clinical trials for major depressive disorder. This research indicates the potential application of similar compounds in the development of therapeutic agents targeting specific neural receptors [R. Garner et al., 2015].
Imaging and Diagnostic Applications
Compounds structurally related to the one have been used in imaging studies to investigate their binding to specific receptors in the brain. For example, research on [(18)F]p-MPPF demonstrated its utility for the quantitative imaging of 5-HT(1A) receptors in healthy volunteers, suggesting potential applications of similar compounds in diagnostic imaging and the study of neurotransmitter systems [J. Passchier et al., 2000].
Environmental and Safety Assessments
Research on the environmental presence and safety of chemically related compounds includes studies on their metabolism, disposition, and potential toxicological effects. For instance, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, after oral administration to humans, provides insight into the metabolic pathways and excretion of drug-related material, highlighting the importance of understanding the pharmacokinetics of new compounds for safety assessments [C. Renzulli et al., 2011].
Wirkmechanismus
Benzimidazole derivatives
The benzimidazole moiety is a common structure in many biologically active compounds. It is known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, “4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one” might also exhibit one or more of these activities.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2/c1-31-20-9-6-8-19(14-20)28-16-18(13-24(28)30)25-27-22-11-4-5-12-23(22)29(25)15-17-7-2-3-10-21(17)26/h2-12,14,18H,13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRHCVJUFIQXHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.